molecular formula C7H8BrNO B1269708 2-Bromo-5-methoxyaniline CAS No. 59557-92-5

2-Bromo-5-methoxyaniline

Cat. No.: B1269708
CAS No.: 59557-92-5
M. Wt: 202.05 g/mol
InChI Key: PRQDMSJEMCRFMI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyaniline is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Interactions

2-Bromo-5-methoxyaniline, a compound with potential for diverse applications in chemistry and pharmacology, has been explored in various research contexts. One study presents a method for synthesizing 2-bromo-4-methoxyaniline in an ionic liquid, showcasing a procedure that is marked by high yield, purity, and environmental friendliness, indicating the potential utility of this compound in similar synthetic processes (Ding Yu-fei, 2011).

Corrosion Inhibition

A related compound, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, was synthesized and found effective as a corrosion inhibitor for zinc metal in hydrochloric acid solutions. This suggests that derivatives of this compound could have significant applications in materials science and engineering (Noora Assad et al., 2015).

Photodynamic Therapy

A study focusing on zinc phthalocyanine substituted with derivatives of this compound demonstrated potential for applications in photodynamic therapy, particularly for cancer treatment. The compound exhibited properties like high singlet oxygen quantum yield, making it a promising candidate for therapeutic applications (M. Pişkin et al., 2020).

Optical and Electronic Applications

Optically active sulfonated polyanilines derived from poly(2-methoxyaniline-5-phosphonic acid) demonstrate potential for applications in electronics and optics. These materials, exhibiting unique properties like circular dichroism spectra, could be useful in developing new types of electronic or optical devices (E. Strounina et al., 1999).

Pharmacological Research

5-(Ethylsulfonyl)-2-methoxyaniline, a compound structurally related to this compound, has been identified as a critical pharmacological fragment in the synthesis of various kinase inhibitors, including VEGFR2 inhibitors. This indicates the potential of this compound and its derivatives in the development of new pharmaceutical compounds (Miroslav Murár et al., 2013).

Environmental Applications

Research on methoxyanilines, including compounds similar to this compound, highlights their role in environmental chemistry, particularly in the context of wastewater treatment. Studies demonstrate the effectiveness of advanced oxidation processes in treating wastewater containing such compounds, indicating potential environmental applications (N. Chaturvedi & S. Katoch, 2020).

Safety and Hazards

2-Bromo-5-methoxyaniline is classified under GHS07. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Bromo-5-methoxyaniline are not mentioned in the search results, its use as a pharmaceutical intermediate suggests it may continue to be valuable in the synthesis of new pharmaceutical compounds .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to this compound .

Properties

IUPAC Name

2-bromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQDMSJEMCRFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355171
Record name 2-bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-92-5
Record name 2-Bromo-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59557-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq.), iron powder (3.0 eq.), and concentrated HCl (1.04 eq.) were mixed together in ethanol (0.64 M) and heated to reflux. The reaction was stirred for 24 hours, and the solvent was evaporated. The resulting residue was diluted with ethyl acetate and saturated aqueous ammonium chloride solution. The aqueous layer was extracted three times with ethyl acetate, and the combined organic layers were washed with water, brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-15% ethyl acetate in hexane to give the product as oil.
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Synthesis routes and methods II

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A mixture of 1-bromo-4-methoxy-2-nitro-benzene (10 g, 43 mmol) and Raney Ni (5 g) in ethanol (100 mL) was stirred under H2 (1 atm) for 4 h at room temperature. Raney Ni was filtered off and the filtrate was concentrated under reduced pressure. The resulting solid was purified by column chromatography to give 2-bromo-5-methoxy-phenylamine (7.5 g, 86%).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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